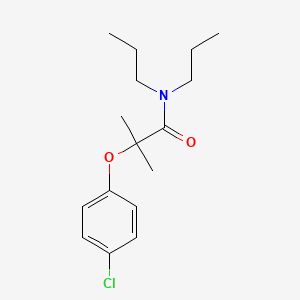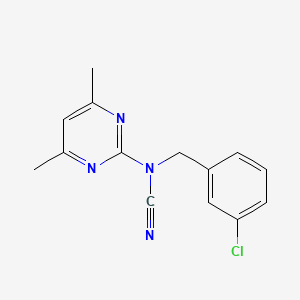![molecular formula C31H37N3O3 B11040209 2-Amino-6',6',7,7,8'-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptane]-3-carbonitrile](/img/structure/B11040209.png)
2-Amino-6',6',7,7,8'-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptane]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6’,6’,7,7,8’-pentamethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 2-Amino-6’,6’,7,7,8’-pentamethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrroloquinoline moiety: This step involves the construction of the pyrroloquinoline ring system, which can be done through various cyclization reactions.
Spirocyclization: The formation of the spirocyclic structure is a key step and can be achieved through intramolecular cyclization reactions.
Functional group modifications: Introduction of amino, carbonitrile, and other functional groups can be done through standard organic transformations such as nucleophilic substitution, oxidation, and reduction reactions.
Industrial production methods for this compound would require optimization of reaction conditions, use of catalysts, and scalable synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-6’,6’,7,7,8’-pentamethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings or other reactive sites.
Cyclization: Further cyclization reactions can be performed to modify the spirocyclic structure or introduce additional rings.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-6’,6’,7,7,8’-pentamethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antibacterial research.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic, optical, or mechanical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-6’,6’,7,7,8’-pentamethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-Amino-6’,6’,7,7,8’-pentamethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride: Known for its use in peptide synthesis and as a reagent for introducing protective groups.
2,2,5,7,8-Pentamethyl-6-chromanol: A vitamin E model compound with antioxidant properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2-Amino-6’,6’,7,7,8’-pentamethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile.
Properties
Molecular Formula |
C31H37N3O3 |
|---|---|
Molecular Weight |
499.6 g/mol |
InChI |
InChI=1S/C31H37N3O3/c1-18-12-19-25-20(13-18)31(21(16-32)26(33)37-23-15-28(2,3)14-22(35)24(23)31)27(36)34(25)30(17-29(19,4)5)10-8-6-7-9-11-30/h12-13H,6-11,14-15,17,33H2,1-5H3 |
InChI Key |
LVYSGLNMPNDHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)CC(C5)(C)C)N)C#N)C(=O)N3C6(CCCCCC6)CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11040129.png)
![{4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone](/img/structure/B11040133.png)
![N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11040134.png)
![N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B11040136.png)


![2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11040142.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11040156.png)
![N-(2,4-difluorophenyl)-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11040160.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(5-methylpyridin-2-yl)leucinamide](/img/structure/B11040162.png)
![1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one](/img/structure/B11040172.png)
![4-Amino-1-(4-chlorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11040181.png)
![3-hydroxy-1-(2-hydroxyethyl)-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040192.png)
![N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide](/img/structure/B11040199.png)
